NAN-190 hydrobromide was first synthesized in the context of developing compounds that could modulate serotonin receptor activity. It is classified under the category of psychoactive substances, specifically as a 5-HT1A receptor antagonist, which has implications for its use in treating various psychiatric disorders. The compound is cataloged under the CAS number 115338-32-4 and can be sourced from various chemical suppliers such as MedChemExpress and Sigma-Aldrich .
The synthesis of NAN-190 hydrobromide involves several key steps that typically include:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of NAN-190 hydrobromide features a complex arrangement that includes:
The structural representation can be summarized as follows:
NAN-190 hydrobromide participates in several chemical reactions, primarily involving its interaction with serotonin receptors. Key reactions include:
The mechanism of action of NAN-190 hydrobromide primarily involves its antagonistic effects on the 5-HT1A receptor:
Quantitative data from pharmacological studies indicate that NAN-190 exhibits a significant reduction in behaviors associated with heightened serotonergic activity, demonstrating its potential therapeutic effects.
NAN-190 hydrobromide possesses distinct physical and chemical properties:
NAN-190 hydrobromide has several scientific applications:
NAN-190 hydrobromide (1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide) is characterized as a potent and selective 5-HT₁A receptor antagonist with a binding affinity (Kᵢ) in the nanomolar range [1] [4]. Mechanistically, it competitively inhibits serotonin-mediated signaling by binding to 5-HT₁A receptors, thereby blocking agonist-induced responses. In functional assays using hippocampal membranes, NAN-190 shifts the concentration-response curve of the 5-HT₁A agonist 5-carboxamidotryptamine (5-CT) to the right, consistent with competitive antagonism [5]. Schild regression analysis reveals a Kᴮ value of 1.9 nM, confirming high potency [5].
Table 1: Binding Affinity of NAN-190 at 5-HT₁A Receptors
Assay System | Radioligand | Kᵢ/Kᴮ Value | Reference |
---|---|---|---|
Rat hippocampal membranes | [³H]8-OH-DPAT | 1.9 nM (Kᴮ) | [5] |
In vitro adenylyl cyclase | 5-CT competition | 1.9 nM (Kᴮ) | [5] |
Receptor binding assay | [³H]NAN-190 | 4–72 nM (Kᵢ) | [7] |
Despite its designation as an antagonist, NAN-190 exhibits >100-fold selectivity for 5-HT₁A over other serotonin receptors (e.g., 5-HT₂, 5-HT₃) [4] [8]. This specificity underpins its utility in probing 5-HT₁A-related physiological processes, such as feeding behavior modulation, where it reverses hyperphagia induced by the 5-HT₁A agonist 8-OH-DPAT in rats [1].
Radioligand binding studies reveal a paradoxical agonist-like behavior of NAN-190 at 5-HT₁A receptors. Although functionally an antagonist, [³H]NAN-190 binding is sensitive to guanylyl nucleotides—a hallmark of agonist radioligands. Guanosine-5’-O-(3-thio)triphosphate (GTPγS) reduces the Bₘₐₓ (maximum receptor density) of [³H]NAN-190 binding in rat brain membranes, similar to the agonist radioligand [³H]8-OH-DPAT [5] [8]. However, [³H]NAN-190 exhibits lower sensitivity to GTPγS compared to [³H]8-OH-DPAT, suggesting weak intrinsic activity [5].
This dual binding behavior implies that NAN-190 stabilizes receptor conformations typically associated with partial agonism. Conformational studies of rigid NAN-190 analogs (e.g., compound 7) demonstrate that extended linear structures retain high 5-HT₁A affinity (Kᵢ = 4–72 nM) and antagonism in vivo (e.g., inhibition of 8-OH-DPAT-induced behaviors) [7]. These findings support a model where NAN-190’s bioactive conformation favors antagonist activity despite partial agonist-like binding under specific conditions.
A critical limitation of NAN-190 is its significant cross-reactivity with α₂-adrenoceptors. Functional studies in guinea pig ileum show that NAN-190 inhibits noradrenaline-induced contractions via α₂-adrenoceptor blockade, with potency comparable to its 5-HT₁A antagonism [6] [10]. This off-target action complicates the interpretation of in vivo studies:
Table 2: Functional Cross-Reactivity of NAN-190
Receptor Type | Functional Assay | Effect of NAN-190 | Implication |
---|---|---|---|
5-HT₁A | 8-OH-DPAT–induced feeding (rat) | Blocks hyperphagia | Target engagement [1] |
α₂-Adrenoceptor | Noradrenaline-induced ileal contraction | Inhibits contraction (IC₅₀ ~10⁻⁷ M) | Off-target effect [10] |
α₂-Adrenoceptor | Submucosal neuron IPSPs (guinea pig) | Depresses noradrenergic IPSPs | Confounds 5-HT₁A studies [3] |
This promiscuity necessitates cautious use of NAN-190 as a selective 5-HT₁A tool. Antagonists like WAY-100635 (lacking α₂ affinity) are recommended for target-specific studies [3] [10].
Table 3: Key Compound Identifiers for NAN-190 Hydrobromide
Property | Value |
---|---|
Chemical Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide |
CAS Number (freebase) | 102392-05-2 |
CAS Number (HBr salt) | 115338-32-4 |
Molecular Formula | C₂₃H₂₇N₃O₃·HBr |
Molecular Weight | 474.39 g/mol |
IUPAC Name | 1-(2-Methoxyphenyl)-4-[4-(1,3-dioxoisoindol-2-yl)butyl]piperazine hydrobromide |
PubChem CID (freebase) | 107966 |
Key Targets | 5-HT₁A antagonist (Kᴮ = 1.9 nM), α₂-adrenoceptor antagonist |
Solubility | Soluble in DMSO (10 mM) |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: